Cas no 47132-16-1 (()-TRANS-10-HYDROXYNORTRIPTYLINE)

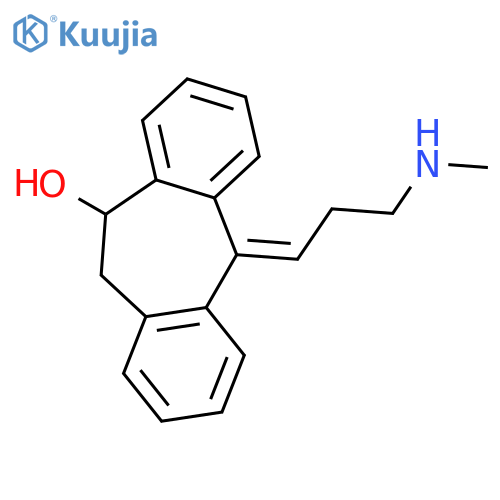

47132-16-1 structure

商品名:()-TRANS-10-HYDROXYNORTRIPTYLINE

()-TRANS-10-HYDROXYNORTRIPTYLINE 化学的及び物理的性質

名前と識別子

-

- ()-TRANS-10-HYDROXYNORTRIPTYLINE

- (+)-E-10-OH-NT

- (E)-10-Hydroxynortriptyline

- (E)-10-Hydroxynortriptyline Maleate

- 10-Hydroxy-(E)-nortriptyline Maleate

- 5-[3-methylamino-propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol

- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (5E)-, (2Z)-2-butenedioate (1:1)

- E-10-hydroxynortriptyline

- trans-10-Hydroxy Nortriptyline Maleate

- trans-10-Hydroxynortriptylin

- E-10-OH-NT

- HY-U00050

- 112839-35-7

- AKOS040756245

- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (5E)-(+)-

- E-10-OH-nortriptyline

- 47132-16-1

- (2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol

- UNII-CD85QI7QOV

- CS-0021940

- 5H-DIBENZO(A,D)CYCLOHEPTEN-10-OL, 10,11-DIHYDRO-5-(3-(METHYLAMINO)PROPYLIDENE)-, (5E)-

- trans-10-Hydroxynortriptyline

- UNII-OT3006Y33U

- SCHEMBL2739084

- UNII-K2M3MUO01G

- (E)-10-Hydroxy Nortriptyline

- (2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol

- 10-Hydroxynortriptyline, (E)-(+)-

- 10-Hydroxy-(E)-nortriptyline

- 10-Hydroxynortriptyline, (E)-(-)-

- (E)-10,11-Dihydro-5-(3-(methylamino)propylidene)-5H-dibenzo(a,d)cyclohepten-10-ol

- (E)-10-Hydroxy Nortriptyline maleate

- G12188

- MS-23967

- 5H-DIBENZO(A,D)CYCLOHEPTEN-10-OL, 10,11-DIHYDRO-5-(3-(METHYLAMINO)PROPYLIDENE)-, (5E)-(-)-

- (E)-5-(3-(Methylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-10-ol

- OT3006Y33U

- (5E)-10,11-DIHYDRO-5-(3-(METHYLAMINO)PROPYLIDENE)-5H-DIBENZO(A,D)CYCLOHEPTEN-10-OL

- K2M3MUO01G

- 112839-36-8

- 10-HYDROXYNORTRIPTYLINE, (E)-(+/-)-

- CD85QI7QOV

- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-Dihydro-5-(3-(methylamino)propylidene)-

- 10-Hydroxynortriptyline, (E)-

- trans-10-hydroxy Nortriptyline

- SMP2_000114

- (-)-E-10-OH-NT

- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)-(-)-

- CHEMBL5174395

- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)-

-

- インチ: InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+

- InChIKey: VAGXZGJKNUNLHK-LFIBNONCSA-N

- ほほえんだ: CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O

計算された属性

- せいみつぶんしりょう: 279.162314

- どういたいしつりょう: 279.162314

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 32.3

じっけんとくせい

- 密度みつど: 1.164

- ふってん: 462.3°Cat760mmHg

- フラッシュポイント: 142.1°C

- PSA: 32.26000

- LogP: 3.70820

()-TRANS-10-HYDROXYNORTRIPTYLINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H948877-50mg |

10-Hydroxy-(E)-nortriptyline |

47132-16-1 | 50mg |

$ 1372.00 | 2023-04-15 | ||

| TRC | H948877-5mg |

10-Hydroxy-(E)-nortriptyline |

47132-16-1 | 5mg |

$ 190.00 | 2023-04-15 | ||

| 1PlusChem | 1P00722G-10mg |

5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |

47132-16-1 | ≥90% | 10mg |

$381.00 | 2024-05-01 | |

| 1PlusChem | 1P00722G-5mg |

5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |

47132-16-1 | ≥90% | 5mg |

$229.00 | 2024-05-01 | |

| eNovation Chemicals LLC | Y1250986-1mg |

5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |

47132-16-1 | 99% | 1mg |

$585 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1250986-5mg |

5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |

47132-16-1 | 99% | 5mg |

$1100 | 2024-06-07 | |

| ChemScence | CS-0021940-5mg |

(E)-10-Hydroxynortriptyline |

47132-16-1 | 99.66% | 5mg |

$550.0 | 2022-04-27 | |

| TRC | H948877-25mg |

10-Hydroxy-(E)-nortriptyline |

47132-16-1 | 25mg |

$ 821.00 | 2023-04-15 | ||

| 1PlusChem | 1P00722G-25mg |

5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |

47132-16-1 | ≥90% | 25mg |

$825.00 | 2024-05-01 | |

| eNovation Chemicals LLC | Y1250986-1mg |

5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (E)- |

47132-16-1 | 99% | 1mg |

$585 | 2025-02-19 |

()-TRANS-10-HYDROXYNORTRIPTYLINE 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

47132-16-1 (()-TRANS-10-HYDROXYNORTRIPTYLINE) 関連製品

- 47132-19-4(cis-10-Hydroxy Nortriptyline)

- 64520-05-4(10-Hydroxy (E)-Amitriptyline)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:47132-16-1)()-TRANS-10-HYDROXYNORTRIPTYLINE

清らかである:99%

はかる:5mg

価格 ($):351.0